4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE
Description
4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzothiazole ring, and a dimethylaminoethyl side chain.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2.ClH/c1-17-12-13-18(2)22-21(17)24-23(30-22)26(15-14-25(3)4)20(27)11-8-16-31(28,29)19-9-6-5-7-10-19;/h5-7,9-10,12-13H,8,11,14-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGYEPIBJREMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the benzenesulfonyl group, and the attachment of the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide hydrochloride exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The sulfonamide group present in the compound contributes to its antimicrobial activities. Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : The dimethylaminoethyl side chain may enhance the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to explore its efficacy in neuroprotection and cognitive enhancement .
Materials Science Applications
- Polymer Synthesis : The unique structure of this compound allows it to act as a building block in polymer chemistry. It can be utilized in synthesizing polymers with specific properties for applications in coatings and adhesives .
- Nanotechnology : Due to its chemical properties, the compound can be employed in the creation of nanomaterials that exhibit enhanced electrical and thermal conductivity. These materials are valuable in electronics and energy storage technologies .
Biochemical Applications
- Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, potentially serving as an inhibitor for specific biochemical pathways. This property is particularly useful in drug design where enzyme regulation is crucial for therapeutic effects .
- Diagnostic Tools : Compounds like this one can be functionalized to create biosensors that detect specific biomolecules or pathogens. Its application in diagnostics could lead to rapid and sensitive detection methods for diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
AS601245: A benzothiazole derivative with neuroprotective properties.
4-BENZENESULFONYL-2,3-DIHYDRO-THIOPHENE 1,1-DIOXIDE: Another sulfonyl-containing compound with different structural features.
Uniqueness
4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(Benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action and potential therapeutic applications, drawing from various research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H37ClN4O3S
- CAS Number : 44922692
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, studies indicate that compounds similar to this compound demonstrate significant antibacterial and antifungal effects. The minimal inhibitory concentration (MIC) for related compounds was reported as low as 50 μg/mL against various pathogens, highlighting their potential as antimicrobial agents .
Antitumor Activity
The compound has been evaluated for its antitumor effects in several cancer cell lines. For example, derivatives have been tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Results indicated moderate to significant inhibitory activities, suggesting that these compounds could serve as potential anticancer agents .
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. Studies suggest that the benzothiazole moiety plays a crucial role in binding to target proteins involved in cell proliferation and apoptosis pathways. For instance, inhibition of Raf-1 activity has been noted in some derivatives, which may contribute to their antitumor efficacy .
Case Studies
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics and metabolic stability in preliminary studies. Understanding the pharmacokinetics is crucial for optimizing dosing regimens in future clinical applications.
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves sequential coupling reactions under controlled conditions. Critical steps include:
- Sulfonylation of the benzothiazole precursor using benzenesulfonyl chloride in dimethylformamide (DMF) at 60–80°C.
- Amidation with 2-(dimethylamino)ethylamine under nitrogen atmosphere to prevent oxidation.
- Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How is the compound characterized to confirm its molecular structure?
Structural confirmation employs:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen environments.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₂₁H₂₅ClN₃O₃S₂).
- Elemental analysis to ensure stoichiometric consistency (±0.3% tolerance) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMF or dichloromethane are preferred due to the compound’s limited solubility in non-polar media. Reactions typically require:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Catalytic amounts of triethylamine to neutralize HCl byproducts during amidation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yield and purity?
A factorial design approach identifies critical factors:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from structural analogs (e.g., 4,6-dimethyl vs. 4,7-dimethyl benzothiazole variants). Mitigation strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and test against target enzymes.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
Q. How can solubility and stability be assessed under physiological conditions?
- Shake-flask method : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Stability-indicating HPLC : Monitor degradation products after 24-hour incubation at 37°C.
- Lyophilization : Improves long-term storage stability by reducing hydrolytic degradation .
Q. What computational methods predict its bioactivity and mechanism?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like acetylcholinesterase or kinases.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
- ADMET prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How to address contradictory data in enzyme inhibition assays?
- Standardize assay conditions : Use uniform substrate concentrations (e.g., 100 μM ATP for kinase assays).
- Control for off-target effects : Include reference inhibitors (e.g., staurosporine for kinase selectivity).
- Validate via orthogonal methods : Compare fluorometric and radiometric assay results .
Q. Can AI-driven simulations enhance synthesis optimization?
Q. How to design SAR studies for this compound?
- Substituent variation : Synthesize analogs with modified sulfonyl or benzothiazole groups.
- Bioactivity profiling : Test against panels of cancer cell lines (e.g., NCI-60) or bacterial strains.
- Dose-response analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC) and replicate under standardized conditions.
- AI Integration : Leverage platforms like COMSOL for predictive modeling to reduce trial-and-error experimentation .
- Safety Protocols : Adhere to institutional chemical hygiene plans for handling dimethylaminoethyl derivatives due to potential neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
